molecular formula C12H19N5O2S B10953101 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10953101
M. Wt: 297.38 g/mol
InChI Key: XXZHBRRNOAQDEV-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, which is known for its diverse biological and chemical properties Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with N-methyl-1H-pyrazole-4-sulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, eco-friendly methodologies, such as microwave-assisted reactions, can be employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H19N5O2S

Molecular Weight

297.38 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-N,1,3-trimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C12H19N5O2S/c1-9-11(6-15(3)13-9)7-17(5)20(18,19)12-8-16(4)14-10(12)2/h6,8H,7H2,1-5H3

InChI Key

XXZHBRRNOAQDEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN(C)S(=O)(=O)C2=CN(N=C2C)C)C

Origin of Product

United States

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